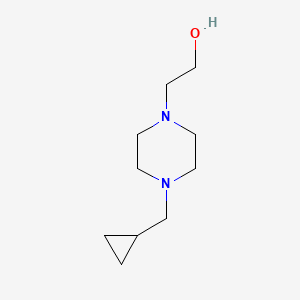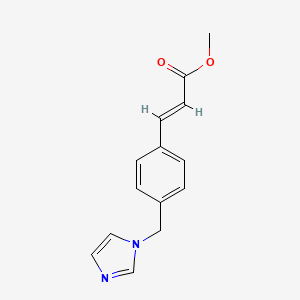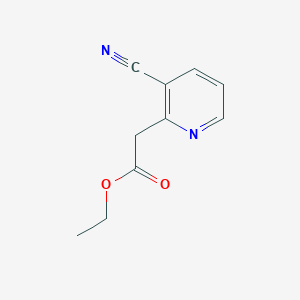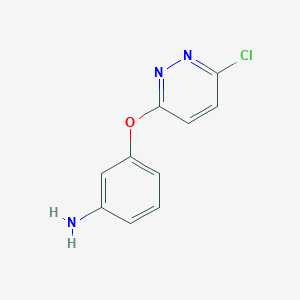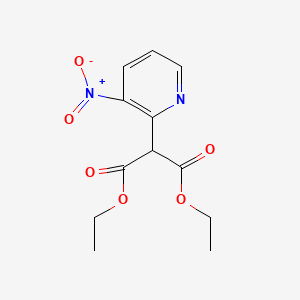
2-(3-nitropiridin-2-il)malonato de dietilo
Descripción general
Descripción
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a chemical compound with the CAS Number: 64362-41-0 . It has a molecular weight of 282.25 and its linear formula is C12H14N2O6 .
Synthesis Analysis
The synthesis of “Diethyl 2-(3-nitropyridin-2-yl)malonate” involves two stages . In the first stage, malonic acid diethyl ester reacts with sodium hydride in dimethyl sulfoxide at 0℃ for 0.5h under an inert atmosphere . In the second stage, 2-Chloro-3-nitropyridine is added to the reaction mixture and heated to 100℃ for 15 mins . The reaction mixture is then cooled to 0°C and quenched with aqueous ammonium chloride solution . The aqueous reaction mixture is extracted with ethyl acetate and the organic layer is distilled under vacuum to obtain the titled compound .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-(3-nitropyridin-2-yl)malonate” is represented by the linear formula C12H14N2O6 . The InChI Key for this compound is IMGOJADWUZXLFZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a solid at room temperature . It has a molecular weight of 282.25 .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El 2-(3-nitropiridin-2-il)malonato de dietilo es un intermedio valioso en la síntesis orgánica. Se puede usar para introducir el grupo nitropiridina en moléculas más grandes, lo cual es un paso crucial en la síntesis de diversos productos farmacéuticos y agroquímicos. El grupo malonato en este compuesto es particularmente reactivo, lo que permite modificaciones posteriores para crear arquitecturas moleculares complejas .
Química medicinal
En química medicinal, este compuesto sirve como un bloque de construcción para la síntesis de candidatos a fármacos. Su estructura se encuentra en moléculas que exhiben actividad biológica, como propiedades antiinflamatorias, antivirales y anticancerígenas. Los investigadores lo utilizan para desarrollar nuevos compuestos que pueden interactuar con dianas biológicas, lo que lleva a posibles nuevas terapias .
Ciencia de los materiales
El derivado de nitropiridina también se explora en la ciencia de los materiales para crear materiales avanzados. Sus propiedades electrónicas lo hacen adecuado para su uso en el desarrollo de semiconductores orgánicos, que se utilizan en células solares, diodos emisores de luz (LED) y transistores .
Catálisis
Este compuesto puede actuar como un ligando en catálisis. Puede coordinarse a metales para formar catalizadores que se utilizan en diversas reacciones químicas, incluidas las reacciones de acoplamiento cruzado que son fundamentales en la creación de compuestos orgánicos complejos. Estos catalizadores pueden aumentar la eficiencia y selectividad de las transformaciones químicas .
Investigación agroquímica
En la investigación agroquímica, el this compound se utiliza para sintetizar compuestos que pueden servir como herbicidas o pesticidas. El anillo de nitropiridina puede ser parte de la parte activa que interactúa con los sistemas biológicos en plantas o insectos, interrumpiendo su crecimiento o supervivencia .
Sondas fluorescentes
La estructura del compuesto es propicia para el diseño de sondas fluorescentes. Estas sondas se pueden usar en bioimagen para rastrear y visualizar procesos biológicos en tiempo real. El grupo nitropiridina se puede modificar para emitir fluorescencia a longitudes de onda específicas, lo que lo convierte en una herramienta versátil en biología celular .
Modificación de péptidos
Se puede emplear en la modificación de péptidos. El grupo malonato puede reaccionar con aminoácidos o péptidos, lo que lleva a péptidos modificados con propiedades alteradas. Esto es útil para estudiar las relaciones estructura-función de los péptidos y para desarrollar fármacos basados en péptidos .
Nanotecnología
Por último, el this compound encuentra aplicación en la nanotecnología. Se puede utilizar para funcionalizar la superficie de nanopartículas, impartiéndoles las propiedades químicas deseadas para su uso en la administración de fármacos, el diagnóstico y otras aplicaciones de nanomedicina .
Safety and Hazards
The safety information available indicates that “Diethyl 2-(3-nitropyridin-2-yl)malonate” should be handled with caution . The compound has been assigned the signal word “Warning” and the GHS pictogram GHS07 . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
diethyl 2-(3-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOJADWUZXLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521946 | |
| Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64362-41-0 | |
| Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
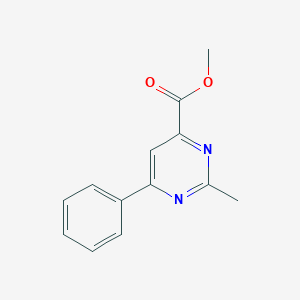


![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)




